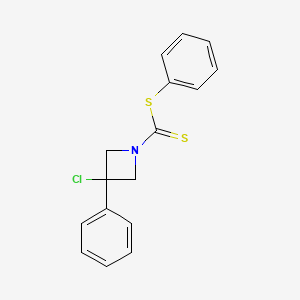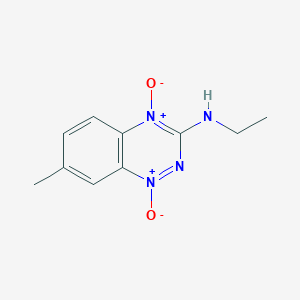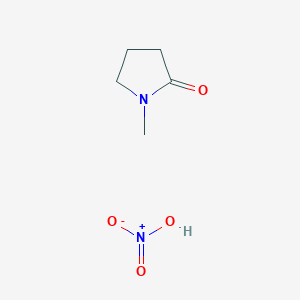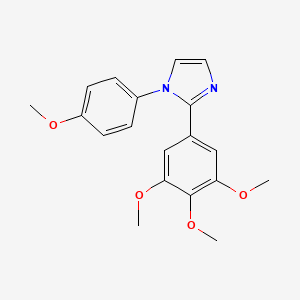
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with methoxyphenyl groups
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Formation of Imidazole Ring: The aldehydes undergo a condensation reaction with ammonium acetate and an appropriate catalyst to form the imidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and imidazole derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-phenylimidazole: Lacks the additional methoxy groups, resulting in different chemical and biological properties.
1-(3,4,5-Trimethoxyphenyl)-2-phenylimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)imidazole:
Propiedades
Número CAS |
882971-09-7 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole |
InChI |
InChI=1S/C19H20N2O4/c1-22-15-7-5-14(6-8-15)21-10-9-20-19(21)13-11-16(23-2)18(25-4)17(12-13)24-3/h5-12H,1-4H3 |
Clave InChI |
PIGRRCXHADUOIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=CN=C2C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


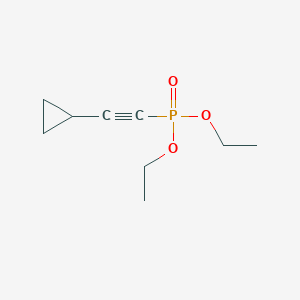
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)




![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
